molecular formula C11H16O6 B13754949 Propylene diacetoacetate CAS No. 6079-90-9

Propylene diacetoacetate

Cat. No.: B13754949
CAS No.: 6079-90-9
M. Wt: 244.24 g/mol
InChI Key: LJJMDCNKKJRLBW-UHFFFAOYSA-N
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Description

Propylene diacetoacetate is an organic compound with the chemical formula C11H16O6. It is a diester derived from acetoacetic acid and propylene glycol. This compound is known for its versatility in various chemical reactions and applications in different fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylene diacetoacetate can be synthesized through the esterification of acetoacetic acid with propylene glycol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product. The choice of catalysts and reaction conditions may vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

Propylene diacetoacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form acetoacetic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Acetoacetic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters and other derivatives.

Scientific Research Applications

Propylene diacetoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: It is used in the study of metabolic pathways and enzyme reactions.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of propylene diacetoacetate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. Its ester groups can undergo hydrolysis to form acetoacetic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: An ester of acetoacetic acid and ethanol, widely used in organic synthesis.

    Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl group instead of an ethyl group.

    Diethyl malonate: An ester of malonic acid and ethanol, used in similar synthetic applications.

Uniqueness

Propylene diacetoacetate is unique due to its diester structure, which provides additional reactivity and versatility in chemical reactions compared to monoesters like ethyl acetoacetate and methyl acetoacetate. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

6079-90-9

Molecular Formula

C11H16O6

Molecular Weight

244.24 g/mol

IUPAC Name

2-(3-oxobutanoyloxy)propyl 3-oxobutanoate

InChI

InChI=1S/C11H16O6/c1-7(12)4-10(14)16-6-9(3)17-11(15)5-8(2)13/h9H,4-6H2,1-3H3

InChI Key

LJJMDCNKKJRLBW-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)CC(=O)C)OC(=O)CC(=O)C

Origin of Product

United States

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